1-Ethyl-2-(4-fluorophenyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
1-ethyl-2-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C12H16FN/c1-2-14-9-3-4-12(14)10-5-7-11(13)8-6-10/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
UGGMKFUTGDZGSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Ethyl 2 4 Fluorophenyl Pyrrolidine and Analogues
Pyrrolidine (B122466) Ring Formation Strategies
The construction of the pyrrolidine core is the cornerstone of synthesizing the target compound and its analogues. Modern organic synthesis has provided a versatile toolbox for this purpose, ranging from classic cyclization reactions to more complex cycloadditions and multicomponent strategies.
Cycloaddition Reactions in Pyrrolidine Synthesis
Cycloaddition reactions are powerful tools for the construction of cyclic systems, offering a convergent and often stereocontrolled route to complex molecules. mdpi.com For pyrrolidine synthesis, the [3+2] cycloaddition is particularly prominent. nih.gov
One of the most efficient and widely used methods for synthesizing the pyrrolidine ring is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles (typically alkenes). nih.gov This reaction allows for the rapid construction of the five-membered ring with the potential to create multiple stereocenters in a single step. acs.orgnih.gov
Azomethine ylides are 1,3-dipoles of the allyl anion type, containing a C-N-C framework. mdpi.com They are typically high-energy, transient species generated in situ. Common methods for their generation include the thermal or photochemical ring-opening of aziridines, the desilylation of α-silylamines, or the condensation of α-amino acids with aldehydes or ketones, which proceeds via decarboxylation. mdpi.com
The cycloaddition reaction involves the concerted addition of the 4π-electron system of the azomethine ylide to the 2π-electron system of an alkene. When an alkene like 4-fluorostyrene is used as the dipolarophile, its reaction with an N-ethyl substituted azomethine ylide would directly lead to the desired 2-(4-fluorophenyl)-pyrrolidine scaffold. The reaction's stereoselectivity is a key feature, as the stereochemistry of the alkene is generally retained in the final pyrrolidine product. nih.gov
Recent advancements have focused on catalytic, asymmetric versions of this reaction to control the absolute stereochemistry of the newly formed chiral centers. rsc.org Copper(I) catalysts, in particular, have been successfully employed in enantioselective 1,3-dipolar cycloadditions of azomethine ylides with less reactive fluorinated styrenes, providing access to chiral fluoropyrrolidines with high stereoselectivity. nih.gov
Table 1: Examples of Catalytic Asymmetric 1,3-Dipolar Cycloadditions for Pyrrolidine Synthesis
| Dipole Precursor | Dipolarophile | Catalyst/Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Glycine Iminoester | Dimethyl Maleate | AgOAc / (R)-Fesulphos | 96 | >95:5 | 98 |
| Glycine Iminoester | 3-Penten-2-one | Cu(CH3CN)4PF6 / FOP | 98 | 95:5 | 98 |
| Alanine Iminoester | N-Phenylmaleimide | AgOAc / TF-Biphamphos | 98 | >95:5 | 99 |
Note: This table presents representative data from the literature to illustrate the efficacy of the method and may not directly correspond to the synthesis of 1-Ethyl-2-(4-fluorophenyl)pyrrolidine.
While 1,3-dipolar cycloadditions are dominant, other cycloaddition strategies are valuable for constructing fluorinated heterocycles. mdpi.com The presence of fluorine atoms or fluoroalkyl groups can significantly influence the reactivity of substrates in these reactions. researchgate.netnih.gov Methodologies such as [2+2] and [4+2] cycloadditions (Diels-Alder reactions) offer alternative pathways to five-membered rings, though they may require subsequent transformations to yield the saturated pyrrolidine core. mdpi.com
For instance, the reaction of fluorinated alkenes or dienes can provide precursors to fluorinated pyrrolidines. A notable modern approach involves the [3+2]-cycloaddition of gem-difluorocyclopropenes with azomethine ylides. This method provides access to novel fluorinated 3-azabicyclo[3.1.0]hexane scaffolds, which incorporate a pyrrolidine-like ring fused to a difluorocyclopropane. nih.gov Such strategies highlight the ongoing innovation in creating structurally complex and pharmaceutically relevant fluorinated molecules. nih.gov The introduction of fluorine can also be achieved through the use of fluorinated azides in "click chemistry" type cycloadditions to form triazoles, which can sometimes serve as precursors for other N-heterocycles. sigmaaldrich.com
Multicomponent Reactions (MCRs) for Pyrrolidine Derivative Construction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a product that contains portions of all starting materials. researchgate.net MCRs are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. nih.gov
Several MCRs have been developed for the synthesis of substituted pyrrolidines. tandfonline.com A common approach involves the in situ generation of an azomethine ylide from an amino acid and an aldehyde, which then undergoes a 1,3-dipolar cycloaddition with a third component, the dipolarophile. This one-pot, three-component process is a powerful method for creating highly functionalized pyrrolidine rings. tandfonline.com For example, the reaction of an aldehyde, an amino ester, and an activated alkene can be catalyzed to produce polysubstituted pyrrolidines with high diastereoselectivity. nih.gov
The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that can be adapted for pyrrolidone synthesis, which can subsequently be reduced to the corresponding pyrrolidine. rloginconsulting.com These reactions demonstrate the power of MCRs to construct complex heterocyclic scaffolds from simple, readily available starting materials in a single step.
Table 2: Three-Component Synthesis of Substituted Pyrrolidines
| Aldehyde (Component 1) | Amine (Component 2) | Alkene (Component 3) | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| Benzaldehyde | Methyl glycinate | N-Phenylmaleimide | CeCl3 | 85 | >99:1 |
| 4-Chlorobenzaldehyde | Ethyl glycinate | Dimethyl fumarate | CAN | 88 | 90:10 |
| 4-Nitrobenzaldehyde | Sarcosine | (E)-Chalcone | None (Microwave) | 92 | — |
Note: This table provides illustrative examples of MCRs for pyrrolidine synthesis and does not represent a direct synthesis of the target compound.
Cyclization Reactions of Acyclic Precursors to Form Pyrrolidine Rings
The formation of the pyrrolidine ring via the cyclization of a suitable acyclic precursor is a classical and highly effective strategy. mdpi.com These methods involve forming one or two bonds to close the ring and can be categorized based on the type of bond-forming reaction.
Common approaches include:
Reductive Amination: The intramolecular reductive amination of 1,4-dicarbonyl compounds (or their synthetic equivalents) with a primary amine, such as ethylamine, is a direct route to N-substituted pyrrolidines.
Intramolecular Nucleophilic Substitution: A precursor containing an amine and a leaving group at the appropriate distance (e.g., a 4-haloalkylamine) can undergo intramolecular SN2 reaction to form the pyrrolidine ring.
Intramolecular Michael Addition (aza-Michael): An amine can add to an α,β-unsaturated carbonyl or nitrile system within the same molecule (a 5-endo-trig cyclization) to form the five-membered ring. Asymmetric versions of this reaction, catalyzed by chiral phosphoric acids, have been developed to produce enantioenriched pyrrolidines. whiterose.ac.uk
Radical Cyclization: Intramolecular cyclization of nitrogen-centered radicals onto a double or triple bond can be an effective method for pyrrolidine synthesis. chempedia.info
C-H Amination/Arylation Cascades: Modern catalytic methods allow for the direct formation of the pyrrolidine ring through intramolecular C-H bond functionalization. For instance, a copper-catalyzed intramolecular hydroamination of an amino-alkene provides a powerful route to α-arylpyrrolidines. nih.govresearchgate.net
Stereoselective and Asymmetric Synthesis Approaches
Controlling the stereochemistry at the C2 position is critical for the synthesis of chiral 2-arylpyrrolidines. Both diastereoselective and enantioselective strategies have been extensively developed.
Diastereoselective methods often rely on the use of a chiral auxiliary. For example, starting from a chiral precursor like (R)-phenylglycinol, a sequence involving diastereoselective Grignard additions can be used to construct trans-2,5-diaryl pyrrolidines. nih.govacs.org Similarly, the use of N-tert-butanesulfinyl imines as chiral precursors in [3+2] cycloaddition reactions allows for the highly diastereoselective synthesis of densely substituted pyrrolidines, where the sulfinyl group directs the stereochemical outcome. nih.gov
Enantioselective methods utilize a chiral catalyst to induce asymmetry in a reaction involving prochiral substrates. This is a more atom-economical approach than using stoichiometric chiral auxiliaries. Key enantioselective strategies applicable to the synthesis of this compound and its analogues include:
Catalytic Asymmetric 1,3-Dipolar Cycloadditions: As mentioned previously, chiral metal complexes (often using Ag, Cu, or Rh) with chiral ligands can catalyze the reaction between azomethine ylides and alkenes to produce pyrrolidines with high enantiomeric excess. acs.orgnih.gov
Asymmetric Deprotonation: The enantioselective deprotonation of N-Boc-pyrrolidine using a strong base complexed with a chiral ligand (like (-)-sparteine), followed by quenching with an electrophile, is a classic method for installing a substituent at the C2 position. acs.org While powerful, this method often requires cryogenic temperatures and pyrophoric reagents.
Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable cyclic enamine or pyrrole precursor using a chiral transition metal catalyst (e.g., Rhodium or Iridium with chiral phosphine ligands) can provide access to the chiral pyrrolidine core.
Catalytic Asymmetric C-H Functionalization: A two-step route involving a Suzuki-Miyaura cross-coupling to create an acyclic amino-alkene precursor, followed by an enantioselective copper-catalyzed intramolecular hydroamination, has proven to be a practical and versatile approach for synthesizing α-arylpyrrolidines with excellent stereoselectivity. nih.govresearchgate.net
Table 3: Enantioselective Synthesis of α-Arylpyrrolidines
| Reaction Type | Substrate | Catalyst / Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|
| Intramolecular Hydroamination | 2-Aryl-4-penten-1-amine | Cu(OAc)2 / (S)-DTBM-SEGPHOS | 95 | 96 |
| Asymmetric Deprotonation | N-Boc-pyrrolidine | s-BuLi / (-)-Sparteine | 78 | 96 |
| [3+2] Cycloaddition | Iminoester + Styrene | Cu(OTf)2 / (R,Ra)-Ph-tf-BiphamPhos | 99 | 92 |
Note: This table summarizes data for analogous systems to illustrate the potential of these methods for stereocontrolled synthesis.
Applications of Chiral Auxiliaries in Pyrrolidine Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis.
One of the most widely utilized classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.orgblogspot.com In this approach, an achiral carboxylic acid derivative is attached to the chiral oxazolidinone. The resulting N-acyl oxazolidinone can be converted into a rigid, chelated Z-enolate. williams.edu The steric bulk of the auxiliary substituent (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered side. wikipedia.orgwilliams.edu This method allows for highly diastereoselective alkylation reactions that can be used to construct the backbone of pyrrolidine precursors.
Another prominent example is the use of Oppolzer's camphorsultam. wikipedia.org Similar to oxazolidinones, camphorsultam provides a rigid chiral scaffold that directs the approach of reagents to a tethered substrate, enabling high diastereoselectivity in reactions such as alkylations, aldol additions, and cycloadditions. The predictable stereochemical outcomes offered by these auxiliaries make them powerful tools in the multi-step synthesis of complex chiral molecules. wikipedia.org
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Forms a rigid Z-enolate, directing electrophilic attack. blogspot.comwilliams.edu |
| Oppolzer's Camphorsultam | Asymmetric Alkylations, Cycloadditions | Rigid bicyclic structure provides excellent stereocontrol. wikipedia.org |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Asymmetric Alkylation of Ketones | Forms chiral hydrazones, directing alkylation. |
| trans-2-Phenylcyclohexanol | Asymmetric Ene Reactions | Used to control stereochemistry in glyoxylate-ene reactions. wikipedia.org |
Organocatalytic Methodologies for Enantioselective Pyrrolidine Formation
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. nih.gov This field has provided powerful methods for constructing enantiomerically enriched pyrrolidines. nih.gov Proline and its derivatives, particularly diarylprolinol silyl ethers, are among the most successful organocatalysts. nih.gov
These catalysts typically operate by forming a transient chiral intermediate with the substrate. For example, a secondary amine catalyst can react with an aldehyde or ketone to form a nucleophilic enamine or an electrophilic iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, facilitating reactions like Michael additions or cycloadditions. The chiral environment of the catalyst then directs the approach of the second reactant, leading to high enantioselectivity.
A common strategy for forming substituted pyrrolidines involves the organocatalytic conjugate addition of aldehydes to nitroalkenes. nih.gov The resulting Michael adduct can then undergo reductive cyclization to afford the highly functionalized pyrrolidine ring with excellent stereocontrol. nih.gov This approach allows for the creation of multiple contiguous stereocenters in a controlled manner. nih.gov
Table 2: Organocatalysts in Enantioselective Pyrrolidine Synthesis
| Catalyst Type | Reaction | Mechanism | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| L-Proline | Aldol and Mannich Reactions | Enamine catalysis | Often >90% |
| Diarylprolinol Silyl Ethers | Michael Additions, Cycloadditions | Iminium/Enamine catalysis nih.gov | Up to 99% |
| Chiral Phosphoric Acids | Aza-Michael Cyclizations | Brønsted acid catalysis, activating the electrophile. whiterose.ac.uk | High enantioselectivities |
| N-i-Pr-2,2′-bipyrrolidine | Michael Addition of Ketones | Enamine catalysis, with potential for diastereoselectivity inversion. researchgate.net | Up to 98% researchgate.net |
Metal-Catalyzed Asymmetric Reactions for Pyrrolidine Derivatives
Transition metal catalysis offers a diverse and highly efficient toolkit for the asymmetric synthesis of pyrrolidine derivatives. By pairing a metal center (such as rhodium, palladium, or copper) with a chiral ligand, chemists can create catalysts that promote reactions with exceptional levels of stereocontrol.
One powerful strategy involves the enantioselective copper-catalyzed intramolecular hydroamination of amino-alkenes. nih.govresearchgate.net This method allows for the direct cyclization of a linear precursor to form the chiral pyrrolidine ring. nih.gov The choice of chiral ligand is critical for achieving high enantioselectivity. researchgate.net
Another approach is the direct C-H functionalization of a pre-existing pyrrolidine ring. For instance, the group of Beak pioneered the enantioselective lithiation of N-Boc-pyrrolidine using a chiral base, followed by trapping with an electrophile. nih.gov More recently, catalytic versions have been developed, such as the palladium-catalyzed enantioselective arylation of N-Boc-pyrrolidine, which allows for the direct introduction of an aryl group at the C2 position. acs.org Rhodium(II) catalysts have also been employed for asymmetric C-H insertion reactions to generate 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org
Table 3: Metal-Catalyzed Asymmetric Syntheses of Pyrrolidine Analogues
| Metal/Ligand System | Reaction Type | Application |
|---|---|---|
| Cu(OAc)₂ / (S)-DTBM-SEGPHOS | Intramolecular Hydroamination | Forms α-arylpyrrolidines from amino-alkenes. nih.govresearchgate.net |
| Pd(0) / Chiral Phosphine | C-H Arylation | Direct functionalization of N-Boc-pyrrolidine. acs.org |
| Rh₂(S-pPhTPCP)₄ | C-H Insertion / Cyclopropanation | Synthesis of complex and spirocyclic pyrrolidines. |
| Ir / Chiral Phosphine | Asymmetric Hydrogenation | Reduction of pyrrole precursors to chiral pyrrolidines. |
Diastereoselective Control in Pyrrolidine Synthesis
When synthesizing pyrrolidines with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). Multicomponent reactions (MCRs) are particularly powerful in this regard, as they allow for the construction of complex molecules with multiple stereocenters in a single step. acs.orgnih.govnih.gov
For example, a highly diastereoselective synthesis of functionalized pyrrolidines can be achieved through a TiCl₄-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent. acs.orgnih.gov This one-pot operation can construct up to three contiguous asymmetric centers with high diastereoselectivity. nih.gov Another example is the Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which generates pyrrolidines with a strong preference for a cis relationship between the substituents at the C2 and C5 positions. organic-chemistry.org The choice of Lewis acid catalyst is often crucial in determining the stereochemical outcome of these complex transformations. organic-chemistry.org
Methodologies for Introducing the 4-Fluorophenyl Moiety
The introduction of the 4-fluorophenyl group onto the pyrrolidine scaffold is a critical step in the synthesis of the target compound. This is typically achieved either before or after the formation of the heterocyclic ring, primarily through cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Using Fluorinated Benzene Precursors
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. scranton.edu A key requirement for this reaction is the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group, which activate the ring towards nucleophilic attack. scranton.edunih.gov
The typical order of leaving group ability in SNAr is F > Cl > Br > I, which is opposite to that of SN2 reactions. nih.gov This is because the rate-determining step is the initial addition of the nucleophile to the ring, a step that is accelerated by the high electronegativity of fluorine. nih.gov However, applying SNAr to introduce a pyrrolidine nucleophile onto a non-activated ring like 4-fluorobenzene, where fluorine itself is the leaving group, is generally not feasible. The reaction can be successful in specific cases, such as with highly activated thiophene derivatives or pyridinium ions. nih.govnih.gov For the synthesis of 2-(4-fluorophenyl)pyrrolidine, this method is not a primary route.
Cross-Coupling Reactions for Aryl-Pyrrolidine Bond Formation
Palladium-catalyzed cross-coupling reactions are the most versatile and widely used methods for forming C-C and C-N bonds, and they are ideally suited for creating the aryl-pyrrolidine linkage. umontreal.ca
One of the most powerful methods is the Suzuki-Miyaura coupling . nih.govmdpi.com This reaction involves the coupling of an organoboron compound with an organic halide. To synthesize 2-(4-fluorophenyl)pyrrolidine analogues, this can be approached in two ways:
Coupling a 2-borylated pyrrolidine derivative with a 4-fluorophenyl halide (e.g., 1-bromo-4-fluorobenzene). whiterose.ac.uk
Coupling a 2-halopyrrolidine derivative with 4-fluorophenylboronic acid.
A practical two-step route to α-arylpyrrolidines involves an initial Suzuki-Miyaura cross-coupling to prepare a linear amino-alkene precursor, which is then cyclized via an enantioselective copper-catalyzed hydroamination. nih.govnih.gov
The Buchwald-Hartwig amination is another cornerstone of modern cross-coupling chemistry, specifically for the formation of carbon-nitrogen bonds. wikipedia.orgnih.govyoutube.comyoutube.com It enables the coupling of amines with aryl halides. wikipedia.org While this reaction forms an N-aryl bond, the underlying principles of palladium catalysis, including the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), have been adapted for a wide range of C-C bond-forming reactions, including direct C-H arylation, which can also be used to attach the 4-fluorophenyl group to the pyrrolidine ring. acs.orgyoutube.com
Table 4: Cross-Coupling Strategies for Aryl-Pyrrolidine Bond Formation
| Reaction Name | Coupling Partners | Catalyst System | Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pyrrolidine-boronic ester + 4-Fluorophenyl bromide | Pd(dppf)Cl₂, Base (K₂CO₃) | Forms C-C bond between pyrrolidine C2 and aryl ring. nih.govmdpi.com |
| Direct C-H Arylation | N-Boc-pyrrolidine + 4-Fluorophenyl bromide | Pd(0) catalyst + Chiral Ligand | Direct C-H activation and arylation at the C2 position. acs.org |
| Buchwald-Hartwig Amination | Amine + Aryl Halide | Pd catalyst + Bulky Phosphine Ligand | Forms C-N bonds; principles are foundational for C-C coupling. wikipedia.orgnih.gov |
| Carboamination | γ-(N-Arylamino)alkene + Vinyl Bromide | Pd(0) catalyst | Tandem reaction to form N-aryl-2-allyl-pyrrolidines. nih.gov |
Direct Fluorination Strategies on Pyrrolidine Precursors
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many pharmaceutical compounds. For the preparation of the 2-(4-fluorophenyl)pyrrolidine precursor, direct electrophilic fluorination of a 2-phenylpyrrolidine substrate represents a modern and efficient approach. This strategy avoids the need to construct the pyrrolidine ring from a pre-fluorinated starting material.
Electrophilic fluorination involves the reaction of an electron-rich aromatic compound, in this case, 2-phenylpyrrolidine (where the phenyl group is activated towards electrophilic substitution), with a source of electrophilic fluorine ("F+"). researchgate.net A variety of N-F reagents have been developed for this purpose, as they are generally safer and easier to handle than elemental fluorine. researchgate.net Among the most common and effective reagents is Selectfluor®, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). wikipedia.orgref.ac.uk
The reaction mechanism is believed to proceed via an electrophilic aromatic substitution pathway. The phenyl group of the 2-phenylpyrrolidine acts as the nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. Due to the directing effects of the pyrrolidine ring, a mixture of ortho- and para-substituted products is expected, from which the desired 4-fluoro isomer must be separated. The reaction is typically carried out in a suitable polar solvent, such as acetonitrile, at room temperature. nih.gov
Table 1: Common Reagents for Electrophilic Aromatic Fluorination
| Reagent Name | Chemical Name | Common Abbreviation |
| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF4 |
| N-Fluorobenzenesulfonimide | N-Fluorobenzenesulfonimide | NFSI |
While this method is a powerful tool for fluorination, the regioselectivity can be a challenge, and optimization of reaction conditions is often necessary to maximize the yield of the desired para-isomer. nih.gov
N-Alkylation Strategies for the Ethyl Group Introduction
Once the 2-(4-fluorophenyl)pyrrolidine precursor is obtained, the introduction of the N-ethyl group can be accomplished through several reliable methods.
Reductive amination is a highly versatile and widely used method for the N-alkylation of amines. masterorganicchemistry.com This two-step, one-pot process involves the reaction of the secondary amine, 2-(4-fluorophenyl)pyrrolidine, with an aldehyde, followed by reduction of the resulting iminium ion intermediate. To introduce an ethyl group, acetaldehyde (CH₃CHO) is the required carbonyl compound.
The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of acetaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates under mildly acidic conditions to form a tertiary iminium ion. A reducing agent present in the reaction mixture then reduces the iminium ion to the final tertiary amine product, this compound. youtube.com
A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common reagents for this purpose, as they are less reactive towards ketones and aldehydes at the typically neutral or slightly acidic pH of the reaction. commonorganicchemistry.comorganic-chemistry.org
Table 2: Reagents and Conditions for Reductive Amination
| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Typical Conditions |
| 2-(4-Fluorophenyl)pyrrolidine | Acetaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Room temperature, mild acid catalyst (e.g., acetic acid) |
| 2-(4-Fluorophenyl)pyrrolidine | Acetaldehyde | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | pH 4-5, room temperature |
This protocol is favored for its operational simplicity and the general availability of the required reagents. nih.gov
Direct alkylation of the secondary amine precursor with an ethylating agent is another straightforward approach. This method involves a nucleophilic substitution (Sₙ2) reaction where the nitrogen atom of 2-(4-fluorophenyl)pyrrolidine acts as the nucleophile, attacking an electrophilic ethyl group.
Common ethylating agents for this transformation include ethyl halides, such as ethyl bromide (CH₃CH₂Br) or ethyl iodide (CH₃CH₂I). nih.gov The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct that is formed. reddit.com Bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are frequently used. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common as they can solvate the cation and promote the Sₙ2 reaction.
Table 3: Typical Conditions for Direct N-Alkylation
| Amine Substrate | Alkylating Agent | Base | Solvent |
| 2-(4-Fluorophenyl)pyrrolidine | Ethyl bromide | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) |
| 2-(4-Fluorophenyl)pyrrolidine | Ethyl iodide | Triethylamine (Et₃N) | Acetonitrile |
While effective, a potential drawback of this method can be overalkylation, leading to the formation of quaternary ammonium salts, although this is less of a concern when starting with a secondary amine compared to a primary amine.
A more convergent strategy involves forming the pyrrolidine ring in a manner that already incorporates the N-ethyl substituent. This is achieved through the intramolecular cyclization of a suitably functionalized linear precursor. rsc.org
One hypothetical but chemically sound approach would start with a precursor such as N-ethyl-N-(4-(4-fluorophenyl)-4-hydroxybutyl)amine. This intermediate could be synthesized through the reaction of N-ethyl-N-(4-oxobutyl)amine with a 4-fluorophenyl Grignard or organolithium reagent. Subsequent acid-catalyzed dehydration and intramolecular nucleophilic attack of the nitrogen atom onto the resulting carbocation or activated alkene would form the 2-aryl-substituted pyrrolidine ring.
Alternatively, an intramolecular Sₙ2 reaction can be employed. researchgate.net A linear precursor like N-ethyl-N-(4-(4-fluorophenyl)-4-halobutyl)amine could be treated with a base. The base would deprotonate a suitable position or, more directly, the secondary amine itself could cyclize via nucleophilic attack, displacing the halide to form the five-membered pyrrolidine ring. While elegant, these intramolecular strategies often require more complex starting materials and careful control of reaction conditions to ensure efficient cyclization over competing intermolecular reactions. mdpi.com
Elucidation of Reaction Mechanisms Pertaining to N Ethyl 2 4 Fluorophenyl Pyrrolidine Synthesis
Mechanistic Pathways Governing Pyrrolidine (B122466) Ring Annulation
The construction of the pyrrolidine ring, a process known as annulation, can be achieved through various mechanistic pathways. These routes are designed to form the five-membered saturated N-heterocycle from acyclic precursors.
One prevalent mechanism is the [3+2] cycloaddition , which involves the reaction of a three-atom component with a two-atom component. For instance, an azomethine ylide (a three-atom component) can react with an alkene (a two-atom component) to form the pyrrolidine ring in a single, often stereospecific, step. The reaction proceeds through a concerted mechanism involving a cyclic transition state, where the frontier molecular orbitals of the dipole and the dipolarophile overlap to form two new sigma bonds simultaneously.
Another powerful strategy is intramolecular C-H amination . In this approach, a linear precursor containing a nitrogen moiety and a suitable C-H bond at the δ-position is induced to cyclize. Copper- or rhodium-catalyzed reactions are common, often proceeding through a nitrene intermediate. The proposed catalytic cycle typically involves the oxidation of the metal catalyst, formation of a metal-nitrenoid species, and subsequent insertion into the C(sp³)–H bond to forge the C-N bond and close the ring. nih.gov This method provides a direct and atom-economical route to the pyrrolidine scaffold.
Radical-based annulations offer an alternative pathway. These reactions can be initiated by visible light photocatalysis, where a photosensitizer generates a radical on an acyclic precursor. nih.gov This radical can then undergo an intramolecular cyclization onto a tethered alkene or imine, followed by a reduction or trapping step to yield the final pyrrolidine product. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored for forming five-membered rings.
Mechanistic Insights into Fluorination and Arylation Reactions
The introduction of the 4-fluorophenyl group at the C2 position of the pyrrolidine ring is a key transformation. This can be accomplished either by using a pre-functionalized building block or by performing the arylation on a pre-formed pyrrolidine ring.
Palladium-catalyzed α-arylation of N-protected pyrrolidines is a well-established method. organic-chemistry.orgacs.org The mechanism is believed to follow a standard Pd(0)/Pd(II) catalytic cycle. The process begins with the oxidative addition of an aryl halide (e.g., 1-bromo-4-fluorobenzene) to a Pd(0) complex. The resulting Pd(II)-aryl complex then coordinates to the N-protected pyrrolidine. In the key C-H activation step, a base assists in the deprotonation of the α-proton at the C2 position, leading to the formation of a five-membered palladacycle intermediate. acs.org Finally, reductive elimination from this intermediate yields the 2-arylpyrrolidine product and regenerates the Pd(0) catalyst.
Alternatively, a copper-catalyzed radical relay mechanism can achieve C-H arylation. researchgate.net This process often begins with the formation of a nitrogen-centered radical from a precursor like an N-fluorosulfonamide. This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical at the δ-position (which corresponds to the C2 position in the cyclized product's precursor). This carbon radical is then intercepted by a copper(II)-aryl species, formed from a boronic acid, to forge the C-C bond, followed by cyclization to yield the arylated pyrrolidine. researchgate.net
Regarding fluorination, it is most common to employ starting materials that already contain the fluoro-substituent on the aromatic ring, such as 4-fluoroaniline or 4-fluorophenylboronic acid. Direct fluorination of a 2-phenylpyrrolidine intermediate is less common due to challenges with regioselectivity and the harsh conditions often required for electrophilic aromatic fluorination.
Investigation of Iminium Ion Intermediates in Pyrrolidine-Forming Reactions
Iminium ions are crucial electrophilic intermediates in many pyrrolidine-forming reactions, particularly those involving the condensation of a secondary amine with a carbonyl compound. The reaction between a secondary amine (like N-ethyl amine) and a suitable 1,4-dicarbonyl compound or its equivalent can lead to the formation of an enamine, which then cyclizes via an intramolecular Mannich-type reaction.
More directly, in syntheses starting from an amine and a carbonyl compound, an iminium ion is formed through the acid-catalyzed dehydration of an intermediate hemiaminal. This iminium ion acts as a potent electrophile. In the context of organocatalysis, a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activates the substrate for a nucleophilic attack (e.g., from a Michael donor), and subsequent reaction steps lead to the formation of a functionalized pyrrolidine ring.
Computational studies, such as those using Density Functional Theory (DFT), have provided significant insights into the stability and reactivity of these intermediates. acs.orgnih.gov The relative stability of iminium ions derived from different carbonyl compounds and pyrrolidine derivatives has been computationally ranked. nih.gov These studies show that the geometry (E/Z isomerism) and conformation of the iminium ion, influenced by the substituents on both the nitrogen and the carbon, play a critical role in directing the stereochemical outcome of subsequent reactions. The steric and electronic properties of the substituents dictate the preferred face of attack for incoming nucleophiles.
| Iminium Ion System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Pyrrolidine + Carbonyl Compounds | M06-2X/6-311+G(d,p) | The relative stability to hydrolysis of various iminium ions was calculated, ranking their tendency to form. | nih.gov |
| 2-Substituted Pyrrolidine Derivatives | DFT | Configurational (E/Z) and conformational aspects of 2-substituted iminium ions were established, showing energy differences between isomers. | acs.org |
| Cinnamaldehyde + Substituted Pyrrolidines | DFT | Calculated ΔE values for cyanide addition were similar across various substituted pyrrolidines, suggesting steric effects at the 2-position are not always crucial for non-branched conjugated aldehydes. | nih.gov |
Transition State Analysis in Stereoselective Syntheses
Achieving high stereoselectivity in the synthesis of 1-Ethyl-2-(4-fluorophenyl)pyrrolidine requires precise control over the three-dimensional arrangement of atoms in the transition state of the key bond-forming step. Transition state analysis, through both computational modeling and experimental studies, is essential for understanding the origins of this selectivity.
In enantioselective synthesis, chiral catalysts or auxiliaries are employed to create a diastereomeric transition state with a significant energy difference between the pathways leading to the (R) and (S) enantiomers. For example, in the rhodium-catalyzed asymmetric arylation of an N-protected aldimine, the chiral ligand bound to the rhodium center orchestrates the facial selectivity of the aryl group addition. organic-chemistry.org The transition state model would involve the coordination of the imine to the chiral rhodium complex, followed by the migratory insertion of the aryl group. The steric and electronic interactions between the substrate, the ligand, and the aryl group in this transition state assembly favor one stereochemical outcome over the other.
Similarly, in organocatalyzed [3+2] cycloadditions, the catalyst (often a chiral secondary amine) forms a chiral iminium ion intermediate. The bulky groups on the catalyst effectively shield one face of the iminium ion, forcing the incoming reactant to approach from the less hindered face. Analysis of the transition state would focus on the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that stabilize one diastereomeric approach over the other, thus leading to a high enantiomeric excess (ee) in the final product.
| Reaction Type | Catalyst/System | Controlling Factor in Transition State | Expected Outcome |
|---|---|---|---|
| Asymmetric α-Arylation | Palladium with Chiral Ligand (e.g., BINAP) | Steric hindrance from the chiral ligand directs the aryl group to one face of the pyrrolidine ring. | High enantioselectivity (high ee). |
| [3+2] Cycloaddition | Chiral Secondary Amine (Organocatalyst) | Facial shielding of the iminium ion intermediate by the catalyst's bulky substituents. | High diastereo- and enantioselectivity. |
| Intramolecular C-H Amination | Rhodium or Copper with Chiral Ligands | The geometry of the metallanitrene intermediate and its interaction with the chiral ligand. | Enantioenriched pyrrolidine product. |
Advanced Spectroscopic and Crystallographic Characterization of N Ethyl 2 4 Fluorophenyl Pyrrolidine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
A combination of one-dimensional NMR experiments is typically employed for the initial structural verification of 1-Ethyl-2-(4-fluorophenyl)pyrrolidine.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, distinct signals are expected for the protons of the ethyl group, the pyrrolidine (B122466) ring, and the 4-fluorophenyl group. The integration of these signals corresponds to the number of protons in each group, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal adjacent proton relationships.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. pressbooks.pub Due to the low natural abundance of ¹³C, proton decoupling is commonly used to simplify the spectrum to a series of single lines, where each peak corresponds to a unique carbon environment. pressbooks.pub The chemical shifts are indicative of the carbon type (aliphatic, aromatic, etc.). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. researchgate.net The fluorine nucleus (¹⁹F) has a spin of ½ and is 100% naturally abundant, resulting in sharp signals with a wide chemical shift range. The spectrum for this compound would be expected to show a single resonance for the fluorine atom on the phenyl ring, with its chemical shift providing information about the electronic environment. Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can also be observed, further confirming the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine-C2 (CH) | 3.5 - 4.0 | 65 - 70 |
| Pyrrolidine-C3 (CH₂) | 1.8 - 2.2 | 28 - 33 |
| Pyrrolidine-C4 (CH₂) | 1.7 - 2.1 | 22 - 27 |
| Pyrrolidine-C5 (CH₂) | 2.9 - 3.4 | 50 - 55 |
| N-Ethyl-CH₂ | 2.4 - 2.9 | 45 - 50 |
| N-Ethyl-CH₃ | 1.0 - 1.3 | 12 - 16 |
| Phenyl-C1' | - | 138 - 142 |
| Phenyl-C2'/C6' (CH) | 7.2 - 7.5 | 128 - 132 (d, JCF) |
| Phenyl-C3'/C5' (CH) | 7.0 - 7.2 | 115 - 118 (d, JCF) |
| Phenyl-C4' (C-F) | - | 160 - 164 (d, JCF) |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and stereochemistry of the molecule. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. uvic.ca Cross-peaks in the COSY spectrum of this compound would confirm the connectivity within the ethyl group (CH₂ to CH₃) and throughout the pyrrolidine ring proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.edu It is invaluable for assigning the carbon resonances based on the already assigned proton spectrum. For example, it would definitively link each proton signal of the pyrrolidine ring to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining stereochemistry and conformation. For the chiral center at C2, NOESY could reveal spatial proximities between the C2 proton and protons on the ethyl group or the phenyl ring, helping to define the preferred conformation of these substituents relative to the pyrrolidine ring.
Table 2: Key Expected 2D NMR Correlations for this compound
| Experiment | Expected Key Cross-Peaks | Information Gained |
| COSY | H2 ↔ H3; H3 ↔ H4; H4 ↔ H5; N-CH₂ ↔ N-CH₃ | Confirms proton-proton coupling pathways within the pyrrolidine and ethyl groups. |
| HSQC | H2/C2; H3/C3; H4/C4; H5/C5; N-CH₂/N-C; N-CH₃/N-C; H2'/C2'; H3'/C3' | Assigns each carbon to its directly attached proton(s). |
| HMBC | H2 ↔ C1', C3, C5; H5 ↔ C4, N-CH₂; N-CH₂ ↔ C2, C5, N-CH₃; H2'/H6' ↔ C4' | Establishes long-range connectivity across the entire molecular skeleton. |
| NOESY | H2 ↔ H2'/H6'; H2 ↔ N-CH₂ | Provides information on the 3D structure and relative stereochemistry. |
X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis
While NMR spectroscopy provides structural information in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state at atomic resolution. nih.gov For a chiral molecule like this compound, this technique is the gold standard for determining its absolute configuration (the actual 3D arrangement of atoms at the chiral center). nih.gov
By diffracting X-rays off a single crystal of the compound (or a suitable derivative), a three-dimensional electron density map can be generated, from which the positions of all non-hydrogen atoms can be determined with high precision. mdpi.com This analysis provides exact bond lengths, bond angles, and torsion angles.
For this compound, a crystallographic study would definitively establish:
The absolute configuration at the C2 stereocenter as either (R) or (S).
The conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation).
The relative orientation of the ethyl and 4-fluorophenyl substituents with respect to the pyrrolidine ring. nih.gov
Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Excess Determination
Chiroptical techniques are essential for studying chiral molecules, as they measure the differential interaction of the molecule with left and right circularly polarized light.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org Enantiomers will rotate plane-polarized light in equal and opposite directions, and their ORD curves will be mirror images of each other. The magnitude of rotation is used to determine the enantiomeric purity of a sample.
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov An ECD spectrum exhibits positive or negative peaks (known as Cotton effects) that are characteristic of the molecule's absolute configuration. nih.gov The ECD spectra of enantiomers are mirror images. By comparing the experimental ECD spectrum of an unknown sample to a reference spectrum of a pure enantiomer or to a spectrum predicted by quantum chemical calculations, the absolute configuration can be assigned. nih.govbeilstein-journals.org Furthermore, the intensity of the ECD signal is directly proportional to the enantiomeric excess (ee), making it a powerful tool for quantitative analysis of chiral purity. nih.gov
Computational and Theoretical Investigations of N Ethyl 2 4 Fluorophenyl Pyrrolidine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of substituted pyrrolidine (B122466) derivatives.
Quantum chemical calculations, particularly DFT, are instrumental in elucidating the electronic properties of molecules like N-Ethyl-2-(4-fluorophenyl)pyrrolidine. These calculations provide information about the distribution of electrons within the molecule, which is fundamental to its reactivity and interactions.
Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. arabjchem.org The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. researchgate.net
For substituted pyrrolidinones, DFT calculations have been used to investigate their electronic properties, including HOMO and LUMO energies and molecular densities. arabjchem.org In studies of other heterocyclic compounds, DFT has been employed to analyze electronic absorption spectra through Time-Dependent DFT (TD-DFT) simulations, showing good correlation with experimental results. researchgate.net The presence of a fluorine atom on the phenyl ring in N-Ethyl-2-(4-fluorophenyl)pyrrolidine is expected to significantly influence the electronic distribution due to fluorine's high electronegativity. This can lead to localized regions of positive and negative electrostatic potential, which are important for intermolecular interactions.
Table 1: Representative Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
| HOMO Energy | Indicates the molecule's electron-donating ability. Higher values suggest a better electron donor. |
| LUMO Energy | Represents the molecule's electron-accepting ability. Lower values indicate a better electron acceptor. |
| HOMO-LUMO Gap | Correlates with the chemical stability and reactivity of the molecule. A larger gap implies greater stability. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. |
This table is generated based on principles of computational chemistry and is for illustrative purposes.
DFT calculations are a valuable tool for understanding the mechanisms of chemical reactions, including the synthesis of pyrrolidine derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers. acs.orgnih.gov
For instance, DFT has been used to unveil the reaction mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, identifying the rate-determining step and rationalizing the stereoretentive pathway. acs.org Similarly, DFT computations have elucidated the origin of regio- and diastereoselectivities in the iridium-catalyzed cycloaddition reactions to form complex pyrrolidine architectures. acs.orgnih.gov These studies often involve calculating the activation energies for different possible pathways, which helps in predicting the most likely reaction outcome under specific conditions.
In the context of N-Ethyl-2-(4-fluorophenyl)pyrrolidine synthesis, DFT could be employed to:
Investigate the mechanism of N-alkylation of the pyrrolidine ring.
Analyze the transition states for the formation of the C-C bond between the pyrrolidine and the fluorophenyl group.
Predict the stereochemical outcome of the synthesis.
These computational insights can aid in optimizing reaction conditions to improve yield and selectivity.
The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific conformation adopted by N-Ethyl-2-(4-fluorophenyl)pyrrolidine will be influenced by the steric and electronic effects of its substituents.
Computational methods, including DFT, are used to perform conformational analyses to identify the most stable, low-energy conformations of a molecule. researchgate.net These studies involve calculating the relative energies of different possible arrangements of the atoms. For substituted prolines, which contain a pyrrolidine ring, it has been shown that fluorination can induce significant conformational changes that impact the structure. nih.gov For example, trans-4-fluoroproline favors an exo envelope conformation, while cis-4-fluoroproline prefers an endo conformation. nih.gov
A conformational analysis of N-Ethyl-2-(4-fluorophenyl)pyrrolidine would involve rotating the bonds connecting the ethyl group and the fluorophenyl group to the pyrrolidine ring and calculating the energy at each step. This would reveal the most stable arrangement of these substituents relative to the ring, which is crucial for understanding how the molecule interacts with other molecules.
Molecular Dynamics (MD) Simulations to Probe Dynamic Behavior and Conformational Landscapes
While quantum chemical calculations provide information about static, low-energy structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a simulated physiological environment. mdpi.com
For pyrrolidine derivatives, MD simulations can be used to:
Explore the conformational landscape and identify the most frequently adopted conformations.
Study the flexibility of the pyrrolidine ring and its substituents.
Investigate the stability of the molecule in different solvent environments.
In a study of pyrrolidine-2,3-dione derivatives, MD simulations were used to explore their stability and interaction mechanisms with a protein complex. mdpi.com The root mean square deviation (RMSD) of the complex was monitored over the simulation time to assess its stability. mdpi.com Such simulations can provide a more realistic picture of the molecule's behavior than static calculations alone.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The fluorine atom in N-Ethyl-2-(4-fluorophenyl)pyrrolidine can participate in various non-covalent interactions, including hydrogen bonding and multipolar interactions, which are critical for its biological activity and physical properties. escholarship.orgacs.org While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, these interactions can still be significant in determining molecular conformation and binding. escholarship.orgacs.org
Computational studies can be used to analyze and quantify these interactions. For example, DFT calculations have been used to characterize the weak NH···F hydrogen bond in various scaffolds. escholarship.org The presence of fluorine in an organic molecule can significantly influence molecular properties such as polarity and intra- and intermolecular interactions. nih.gov
In protein-ligand complexes, multipolar C–F···C=O interactions have been recognized for their pronounced effect on binding affinity. acs.org Computational algorithms have been developed to support the structure-based design of favorable C–F···C=O interactions. acs.org An analysis of N-Ethyl-2-(4-fluorophenyl)pyrrolidine could reveal potential hydrogen bond acceptors and donors, as well as other non-covalent interactions that may be important for its function.
Chemical Reactivity and Derivatization Studies of N Ethyl 2 4 Fluorophenyl Pyrrolidine
Reactivity at the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom of the pyrrolidine ring is a key center of reactivity due to its nucleophilic and basic nature as a tertiary amine. This allows for several classes of reactions, including dealkylation, oxidation, and quaternization.
N-Dealkylation: The ethyl group attached to the pyrrolidine nitrogen can be cleaved through various chemical methods. One common approach involves the use of chloroformate reagents, such as phenyl chloroformate or trichloroethyl chloroformate. The reaction of N-alkyl pyrrolidines with chloroformates can proceed through two competitive pathways: N-dealkylation to yield the corresponding carbamate-protected secondary amine, or ring-opening to form 4-chlorobutyl carbamates. nih.govfigshare.com Studies on N-methyl and N-ethyl pyrrolidines have shown a propensity for the ring-opening pathway, whereas bulkier N-substituents like benzyl favor dealkylation. nih.gov This suggests that the reaction of 1-Ethyl-2-(4-fluorophenyl)pyrrolidine with a chloroformate would likely yield a mixture of the N-deethylated product and the ring-opened chlorobutyl carbamate.
| Reagent | Potential Product(s) | Reaction Type | Reference |
|---|---|---|---|
| Phenyl Chloroformate | 2-(4-Fluorophenyl)pyrrolidine-1-carboxylate and Phenyl 4-chloro-1-(4-fluorophenyl)butylcarbamate | N-Dealkylation / Ring-Opening | nih.govfigshare.com |
| Trichloroethyl Chloroformate | 2,2,2-Trichloroethyl 2-(4-fluorophenyl)pyrrolidine-1-carboxylate and 2,2,2-Trichloroethyl 4-chloro-1-(4-fluorophenyl)butylcarbamate | N-Dealkylation / Ring-Opening | nih.gov |
N-Oxidation: The tertiary amine can undergo oxidation to form an N-oxide derivative. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxides are often explored in drug discovery as they can alter the physicochemical properties of the parent molecule, potentially leading to modified biological activity or serving as prodrugs. d-nb.info
Quaternization: As a tertiary amine, the pyrrolidine nitrogen can react with alkyl halides to form quaternary ammonium salts. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. The rate and outcome of the quaternization can be influenced by the nature of the alkyl halide, the solvent, and the temperature. researchgate.netresearchgate.netnih.gov For instance, reaction with methyl iodide would yield 1-ethyl-1-methyl-2-(4-fluorophenyl)pyrrolidinium iodide. Such quaternary salts have permanently charged nitrogen centers, which significantly alters their physical and biological properties compared to the parent tertiary amine.
Transformations Involving the 4-Fluorophenyl Moiety and its Halogen Substituent
The 4-fluorophenyl group is susceptible to nucleophilic aromatic substitution (SNAr), a reaction characteristic of aryl halides bearing electron-withdrawing groups or attached to activating ring systems. The fluorine atom, being highly electronegative, activates the ipso-carbon towards nucleophilic attack and serves as a good leaving group in this context.
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism. researchgate.net A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the fluoride ion. For example, reacting this compound with a secondary amine like pyrrolidine or a primary amine like hexylamine, under appropriate conditions (e.g., heating in a polar aprotic solvent), could yield the corresponding 4-(dialkylamino)phenyl or 4-(alkylamino)phenyl derivative. thieme-connect.deresearchgate.net The efficiency of these reactions often depends on the nucleophilicity of the attacking species and the reaction conditions.
| Nucleophile | Potential Product | Reaction Type | Reference |
|---|---|---|---|
| Pyrrolidine | 1-Ethyl-2-(4-(pyrrolidin-1-yl)phenyl)pyrrolidine | Nucleophilic Aromatic Substitution (SNAr) | thieme-connect.de |
| Sodium Methoxide | 1-Ethyl-2-(4-methoxyphenyl)pyrrolidine | Nucleophilic Aromatic Substitution (SNAr) | nih.gov |
| n-Hexylamine | 1-Ethyl-2-(4-(hexylamino)phenyl)pyrrolidine | Nucleophilic Aromatic Substitution (SNAr) | researchgate.net |
Chemical Modifications of the Pyrrolidine Ring Carbons
The sp³-hybridized carbon atoms of the pyrrolidine ring can also be functionalized, most notably at the α-position (C2 and C5) adjacent to the nitrogen atom. This is typically achieved through methods that involve the in situ generation of an N-acyliminium ion or a related reactive intermediate.
One powerful strategy is the palladium-catalyzed α-arylation of N-protected pyrrolidines. researchgate.netmdpi.com This methodology often involves the deprotonation of the α-carbon using a strong base (like s-BuLi in the presence of a chiral ligand such as sparteine for enantioselectivity), followed by transmetalation with a zinc salt to form an organozinc intermediate. This intermediate then undergoes a Negishi cross-coupling reaction with an aryl halide in the presence of a palladium catalyst. researchgate.netmdpi.com While this method is well-established for N-Boc-pyrrolidine, similar principles of C-H activation can be applied to N-ethyl derivatives. For instance, direct palladium-catalyzed C-H arylation, directed by the pyrrolidine nitrogen, could potentially functionalize the C5 position with another aryl group. jfda-online.com
Oxidative methods can also be employed to generate an iminium ion intermediate from the pyrrolidine ring, which can then be trapped by various nucleophiles. This allows for the introduction of alkyl, aryl, or other functional groups at the α-carbon, providing a direct route to substituted pyrrolidine derivatives.
Functionalization for Expanded Synthetic Utility
The chemical reactivity at the various sites of this compound allows for its use as a versatile scaffold for creating a library of new chemical entities with potential applications in medicinal chemistry and materials science. Derivatization is a key strategy in drug discovery to modify the properties of a lead compound. nih.govnih.govresearchgate.netmdpi.comnih.gov
The enantioselective α-arylation of the pyrrolidine ring, for example, has been used as a key step in the total synthesis of complex alkaloids such as (R)-nicotine and (R)-crispine A. mdpi.com By applying this methodology, the this compound core could be further elaborated. For instance, arylation at the C5 position with a different aryl halide would introduce additional structural diversity.
Furthermore, the tandem N-arylation/carboamination reactions catalyzed by palladium offer a modular approach to construct complex pyrrolidine structures from simpler precursors. By analogy, the existing this compound structure could be seen as a starting point where further modifications on either the pyrrolidine ring or the phenyl group can be systematically explored to develop compounds with tailored properties. The combination of reactions at the nitrogen center, the fluorophenyl ring, and the pyrrolidine carbons provides a rich chemical space for synthetic expansion.
Role in Organic Synthesis and Catalysis
N-Ethyl-2-(4-fluorophenyl)pyrrolidine as a Versatile Building Block in Complex Molecule Synthesis
Substituted pyrrolidines are fundamental building blocks in the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals. nih.govnih.gov The pyrrolidine (B122466) scaffold is a common structural motif in many biologically active compounds. nih.gov Organic building blocks are essential for drug discovery and development, with piperidines and pyrrolidines being particularly common choices for synthetic targets. sigmaaldrich.com
The structure of 1-Ethyl-2-(4-fluorophenyl)pyrrolidine, featuring a chiral center at the C2 position of the pyrrolidine ring, makes it a potentially valuable chiral building block. Chiral pyrrolidines are frequently employed to introduce stereochemistry into target molecules. nih.gov The presence of the 4-fluorophenyl group can also influence the molecule's electronic properties and its interactions with biological targets, a desirable feature in medicinal chemistry. The ethyl group on the nitrogen atom can affect its basicity and nucleophilicity, further tuning its reactivity.
The synthesis of complex molecules often relies on a modular approach, where pre-functionalized building blocks are assembled. This compound could serve as such a module, providing the pyrrolidine core with specific stereochemical and electronic properties.
Table 1: Examples of Complex Molecules Synthesized Using Pyrrolidine Building Blocks
| Target Molecule Class | Pyrrolidine Building Block Type | Significance |
|---|---|---|
| Alkaloids | Substituted Prolinols | Introduction of key stereocenters |
| Antiviral Agents | Hydroxypyrrolidines | Formation of the core heterocyclic structure |
| Neurotransmitter Reuptake Inhibitors | Phenyl-substituted Pyrrolidines | Provides the necessary pharmacophore |
Exploration of Pyrrolidine Derivatives as Ligands in Metal-Catalyzed Reactions
Pyrrolidine derivatives are widely utilized as ligands for transition metals in catalysis. nih.gov The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and substituents on the ring can be tailored to influence the steric and electronic environment of the metal, thereby controlling the reactivity and selectivity of the catalyzed reaction.
While there is no specific information on this compound as a ligand in the provided search results, its structure suggests potential applications. Chiral pyrrolidine-based ligands are particularly important in asymmetric catalysis, where they can induce high levels of enantioselectivity in the products. The 4-fluorophenyl group could engage in electronic interactions with the metal center or substrates, while the ethyl group provides a specific steric profile.
The versatility of the pyrrolidine scaffold allows for the synthesis of a wide variety of ligands, including bidentate and monodentate ligands, which can be applied in numerous metal-catalyzed transformations.
Table 2: Applications of Pyrrolidine-Based Ligands in Metal-Catalyzed Reactions
| Reaction Type | Metal Catalyst | Pyrrolidine Ligand Type | Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Phosphine-Pyrrolidines | High enantioselectivity in the reduction of olefins |
| Cross-Coupling Reactions | Palladium, Copper | N-Aryl Pyrrolidines | Efficient formation of C-C and C-N bonds |
| Olefin Polymerization | Nickel, Palladium | Iminopyrrolidine complexes | Control over polymer molecular weight and architecture |
Investigation of Pyrrolidine Scaffolds, Including N-Ethyl-2-(4-fluorophenyl)pyrrolidine, as Organocatalysts or Precursors to Advanced Catalytic Systems
In the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, pyrrolidine-based structures have emerged as a dominant class of catalysts. nih.govnih.gov The secondary amine of the pyrrolidine ring is a key functional group that can activate substrates through the formation of enamine or iminium ion intermediates.
The renowned organocatalyst proline, which has a pyrrolidine core, has paved the way for the development of a vast number of more sophisticated pyrrolidine-based catalysts. These catalysts are often designed with specific substituents to enhance their catalytic activity and stereoselectivity. For instance, bulky substituents at the C2 position can create a well-defined chiral pocket around the active site, leading to high enantioselectivity in reactions such as Michael additions and aldol reactions. nih.gov
Given this context, this compound represents a potential scaffold for the development of new organocatalysts. The 4-fluorophenyl group at the C2 position could provide the necessary steric bulk and electronic influence to induce asymmetry in catalytic transformations. Further modification of the ethyl group or the phenyl ring could allow for the fine-tuning of the catalyst's properties for specific applications.
Table 3: Pyrrolidine-Based Organocatalysts in Asymmetric Reactions
| Reaction | Catalyst Type | Role of Pyrrolidine Moiety | Typical Substrates |
|---|---|---|---|
| Michael Addition | Diarylprolinol Silyl Ethers | Enamine formation and stereocontrol | Aldehydes and nitroolefins nih.gov |
| Aldol Reaction | Prolinamides | Enamine activation and hydrogen bonding | Ketones and aldehydes |
| Mannich Reaction | Substituted Prolines | Iminium ion formation | Aldehydes, amines, and ketones |
Structure Property Relationships and Chemical Reactivity Impact of N Ethyl 2 4 Fluorophenyl Pyrrolidine
Influence of N-Ethyl Substitution on Pyrrolidine (B122466) Ring Conformation and Stereochemistry
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. These conformations are typically described as "envelope" (where four atoms are coplanar and the fifth is out of plane) or "twist" (where no four atoms are coplanar) forms. nih.govnih.gov The dynamic equilibrium between these puckered states is a key feature of the pyrrolidine scaffold. researchgate.net
The introduction of an ethyl group at the nitrogen atom (N-1 position) significantly influences this conformational landscape. The N-ethyl substituent introduces steric bulk, which affects both the puckering of the ring and the barrier to nitrogen inversion. The pyrrolidine ring is known to exhibit two predominant pucker modes, Cγ-exo and Cγ-endo, which refer to the displacement of the C-4 carbon relative to the plane of the other ring atoms. nih.gov The N-ethyl group, in conjunction with the C-2 substituent, will favor conformations that minimize steric clashes.
| Feature | Description | Impact of N-Ethyl Group |
| Ring Puckering | The deviation of ring atoms from a mean plane to relieve strain. Common forms are "envelope" and "twist". nih.govnih.gov | The ethyl group introduces steric hindrance, influencing the equilibrium between different puckered conformers to favor sterically less hindered arrangements. |
| Nitrogen Inversion | The rapid inversion of the pyramidal geometry at the nitrogen atom. | The presence of the ethyl group affects the energy barrier for this inversion, influencing the dynamic stereochemistry of the molecule. |
| Substituent Orientation | The spatial arrangement of the N-ethyl group relative to the ring (e.g., pseudo-axial vs. pseudo-equatorial). | The ethyl group preferentially adopts a pseudo-equatorial orientation to minimize steric interactions, which in turn dictates the ring's pucker. |
Impact of the 4-Fluorophenyl Group on the Electronic Properties, Acidity/Basicity, and Chemical Stability of the Pyrrolidine System
The 4-fluorophenyl group at the C-2 position exerts a profound influence on the electronic nature and reactivity of the 1-Ethyl-2-(4-fluorophenyl)pyrrolidine molecule. This influence stems from the inherent electronic effects of the fluorine atom on the phenyl ring.
Electronic Properties: Fluorine is the most electronegative element, and its presence on the phenyl ring at the para-position creates a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond and withdraws electron density from the aromatic ring. This electron deficiency is transmitted through the sigma bond connecting the phenyl ring to the C-2 carbon of the pyrrolidine, making the C-2 position electron-poor.
| Property | Influence of 4-Fluorophenyl Group | Rationale |
| Electronic Properties | Induces an electron-withdrawing effect on the pyrrolidine ring. | The high electronegativity of the fluorine atom pulls electron density from the phenyl ring and, subsequently, from the C-2 position of the pyrrolidine. |
| Basicity | Decreases the basicity of the pyrrolidine nitrogen. | The electron-withdrawing effect reduces the availability of the nitrogen's lone pair for protonation. nih.gov |
| Chemical Stability | Enhances the stability of the substituent and influences reactivity at C-2. | The strength of the C-F bond provides stability. The inductive effect can alter the reactivity of adjacent positions on the pyrrolidine ring. |
Examination of Stereochemical Elements and Their Consequences for Chemical Recognition Processes
The structure of this compound contains a key stereochemical element that has significant implications for its interaction with other chiral molecules, particularly in biological systems.
The C-2 carbon of the pyrrolidine ring is a chiral center because it is bonded to four different groups:
The nitrogen atom (part of the ring)
The C-3 methylene (B1212753) group (part of the ring)
A hydrogen atom
The 4-fluorophenyl group
Due to this chiral center, the molecule exists as a pair of enantiomers: (R)-1-Ethyl-2-(4-fluorophenyl)pyrrolidine and (S)-1-Ethyl-2-(4-fluorophenyl)pyrrolidine. These enantiomers are non-superimposable mirror images of each other.
Consequences for Chemical Recognition: Biological systems, such as enzymes and receptors, are inherently chiral. This chirality means that they can differentiate between the enantiomers of a chiral molecule. mappingignorance.org The (R) and (S) enantiomers of this compound will present different three-dimensional arrangements of their constituent groups. This can lead to significant differences in how they bind to a chiral receptor or enzyme active site. One enantiomer may fit perfectly into a binding pocket, leading to a strong biological response, while its mirror image may bind weakly or not at all. nih.govmappingignorance.org
| Stereochemical Concept | Definition | Relevance to this compound |
| Chiral Center | A carbon atom bonded to four different groups. | The C-2 carbon is a chiral center, leading to the existence of stereoisomers. |
| Enantiomers | A pair of non-superimposable mirror-image molecules. | The compound exists as (R) and (S) enantiomers. mappingignorance.org |
| Molecular Recognition | The specific interaction between two or more molecules through noncovalent interactions. | The distinct 3D shapes of the (R) and (S) enantiomers lead to differential binding and recognition in chiral environments like biological receptors. nih.govmappingignorance.org |
Q & A
Q. What theoretical frameworks guide the study of structure-activity relationships (SAR) for fluorinated pyrrolidines?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values with biological activity.
- Conformational Analysis : Use DFT (B3LYP/6-31G*) to model low-energy conformers and steric effects.
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (fluorine) and hydrophobic pockets .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 220.25 g/mol | |
| LogP (Predicted) | 2.8 (ChemAxon) | |
| HPLC Retention Time | 8.2 min (70:30 ACN:H₂O, 0.1% TFA) | |
| TGA Decomposition Onset | 215°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
